

# GSK864 chemical probe validation panel

**Author:** Smolecule Technical Support Team. **Date:** February 2026

**Compound Focus: GSK864**

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## GSK864 Profile and Comparison

The table below summarizes the core biochemical and cellular characterization data for **GSK864**, which primarily inhibits mutant IDH1 (mIDH1).

Property	GSK864 (Mutant IDH1 Inhibitor)
Primary Target	IDH1 Mutants (R132H, R132C, R132G) [1] [2]
Mechanism	Allosteric inhibitor; locks enzyme in an inactive, open conformation [1] [2]
Biochemical Potency (IC <sub>50</sub> )	R132H: 15 nM; R132C: 8.8 nM; R132G: 16.6 nM [1]
Cellular Potency (EC <sub>50</sub> )	85 nM (reduction of 2-HG in HT1080 cells) [2]
Selectivity (vs. WT IDH1/IDH2)	WT IDH1: 466.5 nM; R140Q IDH2: 1916 nM; WT IDH2: 1360 nM [1]
Inactive Control	GSK990 (structurally related inactive analog) [1] [2]
Key Validation Assays	NADPH production assay, Thermal shift assay, Cellular 2-HG measurement (LC-MS/MS), Chemoproteomic selectivity, X-ray crystallography (analog GSK321) [1] [2]

## Comparative Analysis with Other mIDH1 Inhibitors

A comparative pre-clinical study evaluated multiple mIDH1 inhibitors, providing context for **GSK864**'s performance. Note that **GSK864** showed some activity against mIDH2, unlike other mIDH1 inhibitors in the study [3].

Inhibitor	Reported Developer	IC <sub>50</sub> vs. IDH1 R132H	IC <sub>50</sub> vs. IDH1 R132C	Fold Selectivity vs. WT IDH1
<b>AG-120</b> (Ivosidenib)	Agios	~40-50 nM	~40-50 nM	85-106 fold
<b>Novartis 530</b>	Novartis	~40-50 nM	~40-50 nM	70-88 fold
<b>ML309</b>	NIH/NCATS	~100 nM	~100 nM	>30 fold
<b>GSK864</b>	GSK	~100-150 nM	~100-150 nM	~4-5 fold (estimated from IC <sub>50</sub> data [1] [3])
<b>IDH1-C91</b>	Patent Compound	~250 nM	~250 nM	Information missing

## Detailed Experimental Protocols

The validation of **GSK864** involved several key experiments. Here are the essential methodologies cited in the literature.

### Biochemical Inhibition Assay (IC<sub>50</sub>)

- **Objective:** To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of **GSK864** against purified mutant IDH1 enzymes [3].
- **Method:** A coupled enzyme assay is used. The mutant IDH1 enzyme catalyzes the conversion of isocitrate to  $\alpha$ -KG, consuming NADP<sup>+</sup> and producing NADPH. The generated NADPH reduces resazurin to resorufin in a reaction mediated by diaphorase. The fluorescent signal from resorufin is

measured and is proportional to enzyme activity. **GSK864** is titrated into the reaction, and the decrease in fluorescence is used to calculate the  $IC_{50}$  [3].

## Cellular Target Engagement (2-HG Reduction)

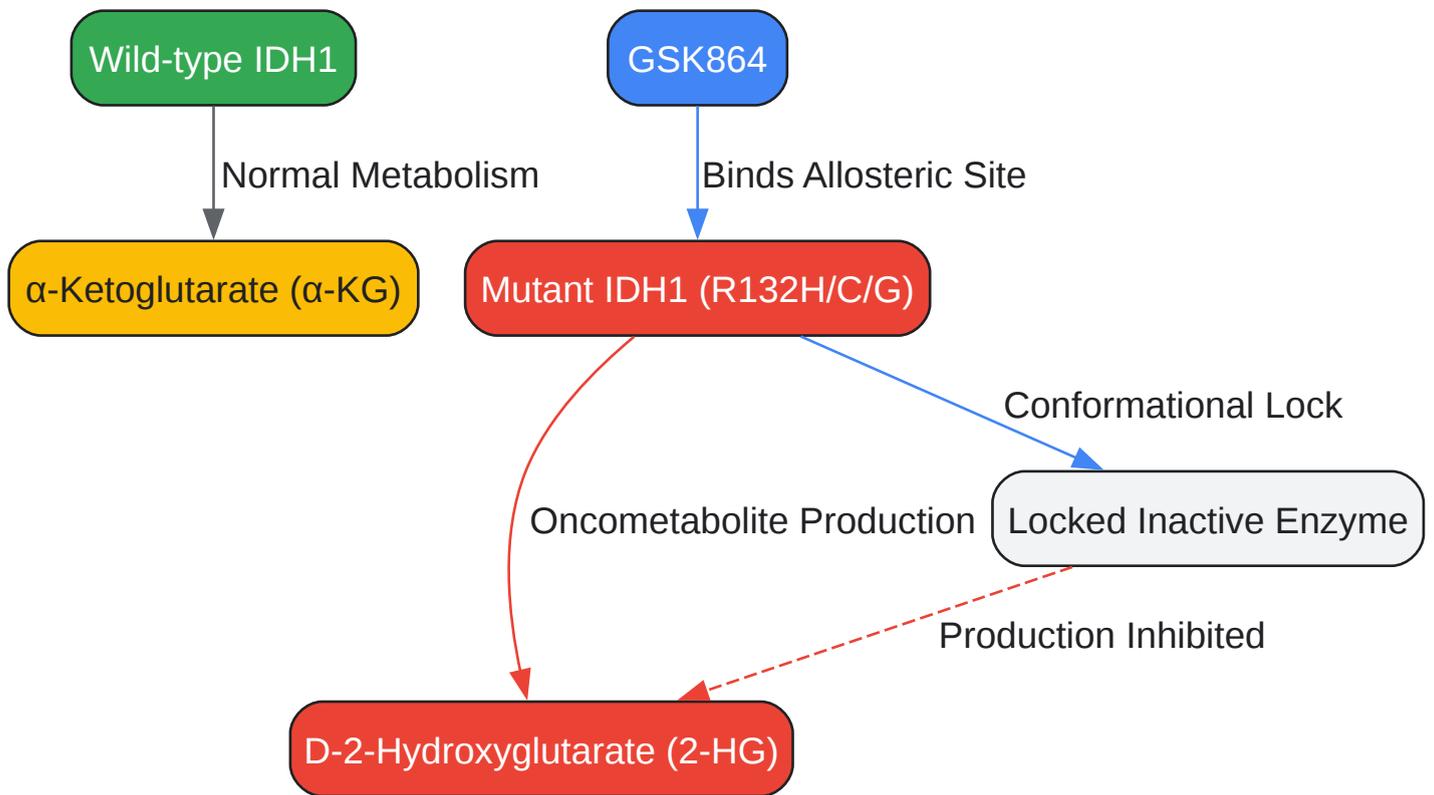
- **Objective:** To confirm that **GSK864** engages its target in cells and inhibits the production of the oncometabolite D-2-hydroxyglutarate (2-HG) [2].
- **Cell Line:** HT1080 fibrosarcoma cells, which endogenously harbor the IDH1 R132C mutation [2].
- **Method:** Cells are treated with varying concentrations of **GSK864** for 24 hours. Intracellular metabolites are then extracted. The levels of 2-HG are quantified using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The concentration of **GSK864** that reduces 2-HG levels by 50% ( $EC_{50}$ ) is determined [2].

## Selectivity Assessment (Chemoproteomics)

- **Objective:** To evaluate the selectivity of **GSK864** across the proteome in a cellular context [1] [2].
- **Method:** A close, functionalizable analog of **GSK864** (GSK321) is immobilized on sepharose beads. These beads are incubated with a lysate from HT-1080 cells. Proteins that bind to the bait are eluted, digested with trypsin, and labeled with TMT reagents. The samples are analyzed by LC-MS/MS to identify and quantify the bound proteins. The experiment is controlled using the inactive analog GSK990 and vehicle to distinguish specific from non-specific binding. In this assay, IDH1 was identified as the primary target with high affinity [1].

## Key Mechanisms and Workflows

The following diagrams illustrate the mechanism of **GSK864** and the workflow for a key validation assay.



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Diagram: **GSK864** binds an allosteric site on mutant IDH1, locking it in an inactive conformation and preventing the production of the oncometabolite 2-HG [1] [2].



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Diagram: Chemoproteomics workflow used to demonstrate the selective binding of a **GSK864** analog to IDH1 in a complex cellular proteome [1] [2].

## Conclusion and Research Considerations

**GSK864** is a well-characterized allosteric inhibitor of mutant IDH1, supported by solid biochemical, cellular, and structural data. Its key strengths include a defined **inactive control (GSK990)** and a clear

**allosteric mechanism.**

However, its **moderate selectivity over wild-type IDH1** (~4-5 fold) is a significant limitation compared to clinical inhibitors like AG-120 (Ivosidenib). This characteristic also led to its use in studies investigating the effects of wild-type IDH1 inhibition in leukemia models [4]. For researchers, this means:

- **For probing mutant IDH1 biology: GSK864** requires careful dose control and the use of its inactive control GSK990 to ensure on-target effects. Newer, more selective probes or clinical inhibitors may be preferable for conclusive studies.
- **For probing wild-type IDH1: GSK864** can be used as a tool at higher concentrations, but this application requires even more stringent validation to rule off-target effects.

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## References

1. Probe GSK864 [chemicalprobes.org]
2. Novel IDH1 Mutant Inhibitors for Treatment of Acute ... [pmc.ncbi.nlm.nih.gov]
3. Assessing inhibitors of mutant isocitrate dehydrogenase ... [nature.com]
4. Profiling the Effect of Targeting Wild Isocitrate ... [pmc.ncbi.nlm.nih.gov]

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